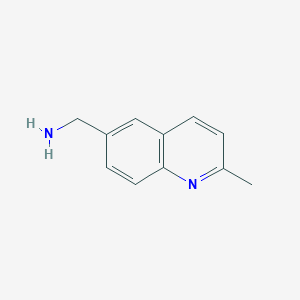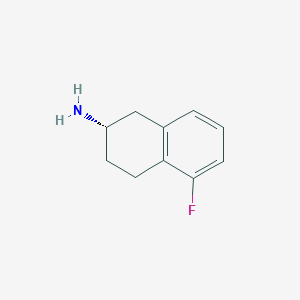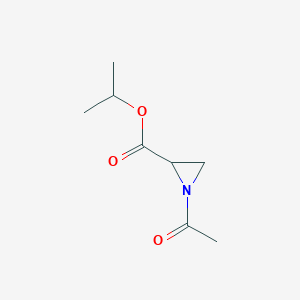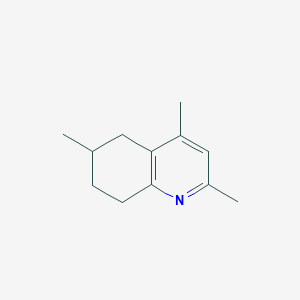
(2-Methylquinolin-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylquinolin-6-yl)methanamine is an organic compound with the molecular formula C11H12N2 It belongs to the quinoline family, which is characterized by a benzene ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylquinolin-6-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-methylquinoline.
Formylation: The 2-methylquinoline undergoes formylation to introduce a formyl group at the 6-position, resulting in 2-methylquinoline-6-carbaldehyde.
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Amination: Finally, the hydroxymethyl group is converted to an amine group through a reaction with ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2-Methylquinolin-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(2-Methylquinolin-6-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of (2-Methylquinolin-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity. The quinoline ring system can also participate in π-π stacking interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the methanamine group, making it less reactive in certain chemical reactions.
6-Quinolinemethanamine: Lacks the methyl group at the 2-position, which can influence its reactivity and biological activity.
2-Chloroquinoline-3-carbaldehyde: Contains a chloro and formyl group, leading to different chemical properties and applications.
Uniqueness
(2-Methylquinolin-6-yl)methanamine is unique due to the presence of both a methyl group at the 2-position and an amine group at the 6-position
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(2-methylquinolin-6-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8/h2-6H,7,12H2,1H3 |
InChI Key |
CHBAVXBZHKILFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rel-(3S,8aR)-3,8a-Dimethylhexahydro-5H-oxazolo[3,2-a]pyrazin-5-one](/img/structure/B11916691.png)
![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11916696.png)



![1H-Pyrazolo[4,3-c]quinoline](/img/structure/B11916722.png)






